molecular formula C12H12ClN5O6 B12801212 Uridine, 5-chloro-2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)- CAS No. 132149-52-1

Uridine, 5-chloro-2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-

Cat. No.: B12801212
CAS No.: 132149-52-1
M. Wt: 357.71 g/mol
InChI Key: MOPJAMVVBHXJQG-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a uridine base modified with a 5-chloro group and a 4-nitro-1H-imidazol-1-yl moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 5-position. The 2’,3’-dideoxy modification is achieved through a series of deoxygenation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted uridine derivatives.

    Hydrolysis: Breakdown products include uridine and the corresponding imidazole derivative.

Scientific Research Applications

Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.

    Medicine: Investigated for its antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-fluoro

Uniqueness

Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. The presence of the 4-nitro-1H-imidazol-1-yl group, in particular, enhances its potential as an antiviral and anticancer agent .

Properties

CAS No.

132149-52-1

Molecular Formula

C12H12ClN5O6

Molecular Weight

357.71 g/mol

IUPAC Name

5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H12ClN5O6/c13-6-2-17(12(21)15-11(6)20)10-1-7(8(4-19)24-10)16-3-9(14-5-16)18(22)23/h2-3,5,7-8,10,19H,1,4H2,(H,15,20,21)/t7-,8+,10+/m0/s1

InChI Key

MOPJAMVVBHXJQG-QXFUBDJGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.